N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the thiophene-2-sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction time . These methods are advantageous as they offer a more efficient and environmentally friendly approach to large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits DNA intercalation activities and is investigated as an anticancer agent.
1,2,4-Triazolo[4,3-a]pyrazine: Evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
Uniqueness
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide stands out due to its unique combination of a triazole ring fused with a pyridine ring and a thiophene-2-sulfonamide group
Properties
Molecular Formula |
C15H18N4O2S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H18N4O2S2/c1-11(2)10-12(18-23(20,21)14-7-5-9-22-14)15-17-16-13-6-3-4-8-19(13)15/h3-9,11-12,18H,10H2,1-2H3 |
InChI Key |
YPTYYJVOSXZDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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